molecular formula C7H9F3N2O3 B15297003 rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15297003
M. Wt: 226.15 g/mol
InChI Key: YZUYQUPVHKBBEG-IUYQGCFVSA-N
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Description

“rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, a trifluoroacetyl group, and a carboxylic acid group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-amino-1-acetylpyrrolidine-3-carboxylic acid
  • (3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

Uniqueness

The presence of the trifluoroacetyl group in “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H9F3N2O3

Molecular Weight

226.15 g/mol

IUPAC Name

(3S,4S)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H9F3N2O3/c8-7(9,10)6(15)12-1-3(5(13)14)4(11)2-12/h3-4H,1-2,11H2,(H,13,14)/t3-,4+/m0/s1

InChI Key

YZUYQUPVHKBBEG-IUYQGCFVSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)C(F)(F)F)N)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)C(F)(F)F)N)C(=O)O

Origin of Product

United States

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